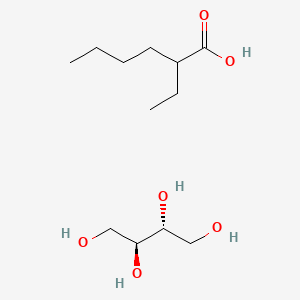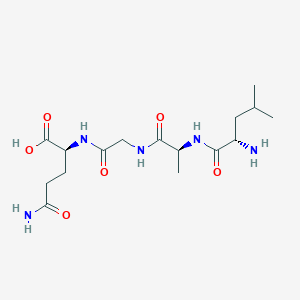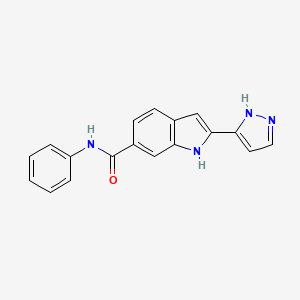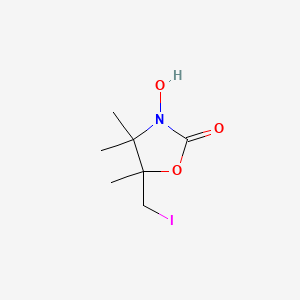
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its unique structure, which includes a hydroxyl group, an iodomethyl group, and three methyl groups attached to the oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one with iodomethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the iodomethyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: The compound can undergo reduction reactions to remove the iodomethyl group or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups replacing the iodomethyl group.
Oxidation: Formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: Formation of deiodinated or reduced oxazolidinone derivatives.
Applications De Recherche Scientifique
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of oxazolidinone-based antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt the function of enzymes or proteins, leading to antimicrobial or antifungal effects. Additionally, the oxazolidinone ring structure can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial activity.
Comparaison Avec Des Composés Similaires
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike this compound, linezolid contains a fluorophenyl group and lacks the iodomethyl group.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and reduced side effects.
Cycloserine: An antibiotic with a different mechanism of action, targeting bacterial cell wall synthesis. It contains a similar oxazolidinone ring but lacks the iodomethyl and trimethyl groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
824950-53-0 |
|---|---|
Formule moléculaire |
C7H12INO3 |
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
3-hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12INO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
Clé InChI |
HQMLXGYZCOBHHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)N1O)(C)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



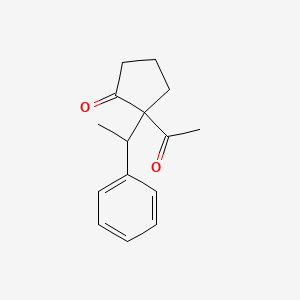
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
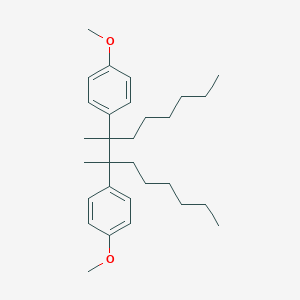

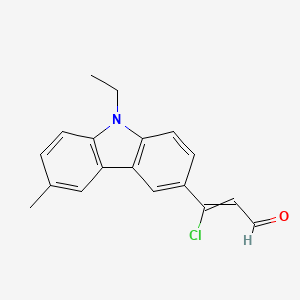
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)

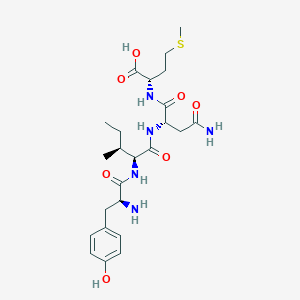
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
